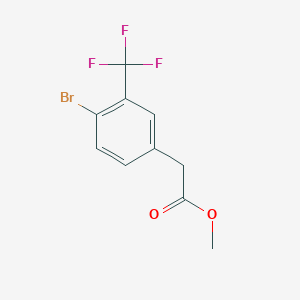

Methyl 4-bromo-3-(trifluoromethyl)phenylacetate

Description

Contextualization within Halogenated and Trifluoromethylated Phenylacetate (B1230308) Ester Chemistry

Methyl 4-bromo-3-(trifluoromethyl)phenylacetate belongs to two significant classes of organic molecules: halogenated and trifluoromethylated compounds. Phenylacetates, which are esters of phenylacetic acid, are recognized as important intermediates in the synthesis of pharmaceuticals and other bioactive molecules. google.comwikipedia.org The addition of halogen atoms and trifluoromethyl groups to this basic structure dramatically alters its chemical properties and reactivity.

Halogenated Aromatic Compounds: The presence of a bromine atom on the phenyl ring makes the compound a brominated aromatic ester. Halogens, particularly bromine, are synthetically useful as they can be readily substituted or used in a variety of powerful cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings). This allows for the construction of complex molecular frameworks by forming new carbon-carbon or carbon-heteroatom bonds. nbinno.comchemicalbook.com The position of the bromine atom relative to the other substituents influences the electronic nature and reactivity of the aromatic ring.

Trifluoromethylated Compounds: The trifluoromethyl (-CF3) group is a key functional group in medicinal chemistry and materials science. nih.gov Its strong electron-withdrawing nature, high electronegativity, and metabolic stability can significantly enhance the properties of a parent molecule. mdpi.comnih.gov In drug candidates, the -CF3 group can improve factors like metabolic stability, lipophilicity (the ability to dissolve in fats), and binding affinity to biological targets. nih.govmdpi.com The introduction of a trifluoromethyl group is a common strategy in drug design to optimize the pharmacokinetic and pharmacodynamic profile of a compound. mdpi.com

By combining these features, this compound emerges as a bifunctional building block. It offers the reactivity of a halogenated aromatic ring for skeletal construction and the property-modifying effects of a trifluoromethyl group.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C10H8BrF3O2 | 297.07 | Not widely available |

| Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate | C10H8BrF3O2 | 297.0685 | 1069115-04-3 |

| Methyl 4-bromo-3-(trifluoromethyl)benzoate | C9H6BrF3O2 | 283.04 | 107317-58-8 nih.gov |

| Methyl 3-(trifluoromethyl)phenylacetate | C10H9F3O2 | 218.17 | 62451-84-7 chemicalbook.com |

Significance as a Research Compound in Synthetic Methodologies and Chemical Transformations

This compound is primarily significant as a versatile intermediate or building block in multi-step organic synthesis. nbinno.comnbinno.com Its value lies in the distinct reactivity of its functional groups, which can be addressed selectively to build more complex molecules.

Key synthetic applications include:

Cross-Coupling Reactions: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups. This is a fundamental strategy for creating the carbon skeleton of new chemical entities.

Modification of the Ester Group: The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or subjected to various decarboxylation reactions. Alternatively, the ester can be reduced to an alcohol or react with nucleophiles to form ketones. beilstein-journals.orgbeilstein-journals.org

Nucleophilic Aromatic Substitution: Although less common for bromo-arenes unless highly activated, the strong electron-withdrawing effect of the adjacent trifluoromethyl group can influence the reactivity of the aromatic ring towards nucleophiles under specific conditions.

The combination of these reactive sites allows chemists to use the compound as a scaffold, sequentially or selectively modifying different parts of the molecule to achieve a desired target structure. This makes it a valuable tool for creating libraries of novel compounds for screening in drug discovery and agrochemical development. nbinno.com

Scope and Objectives of Academic Inquiry

Academic research centered on this compound and related structures is typically driven by several key objectives:

Development of Novel Synthetic Methods: Researchers aim to discover new and more efficient ways to perform chemical transformations on this and similar molecules. This includes developing novel catalysts for cross-coupling reactions, finding milder conditions for functional group interconversions, and exploring chemo- and regioselective reactions that target one functional group in the presence of others. acs.org

Synthesis of Biologically Active Molecules: A primary goal is to use this compound as a starting material for the synthesis of new potential drugs or agrochemicals. nbinno.com The trifluoromethylphenyl moiety is a known pharmacophore in various active compounds, and researchers explore how modifications to this scaffold affect biological activity. nih.gov

Exploration of Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound—for instance, by replacing the bromine with different groups via coupling reactions—and testing the biological activity of the resulting analogues, researchers can build a detailed understanding of the relationship between molecular structure and function. This is a cornerstone of modern medicinal chemistry. nih.gov

Investigation of Reaction Mechanisms: Academic inquiry often involves studying the precise mechanisms by which reactions involving this substrate occur. Understanding the reaction pathway allows for optimization of reaction conditions and expansion of the reaction's scope to other substrates. researchgate.net

In essence, academic inquiry focuses on leveraging the unique chemical handles of this compound to advance the fields of synthetic methodology, medicinal chemistry, and materials science.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[4-bromo-3-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-16-9(15)5-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSTXVLKZHRGDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401237018 | |

| Record name | Methyl 4-bromo-3-(trifluoromethyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-71-6 | |

| Record name | Methyl 4-bromo-3-(trifluoromethyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-3-(trifluoromethyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Strategic Synthetic Methodologies for Methyl 4 Bromo 3 Trifluoromethyl Phenylacetate and Its Analogs

Established Synthetic Routes and Reaction Pathways

Traditional synthesis of Methyl 4-bromo-3-(trifluoromethyl)phenylacetate relies on well-established organic reactions, often involving multi-step sequences that build the molecule from simpler, commercially available precursors.

Multi-Step Approaches from Substituted Aromatic Precursors

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the controlled construction of complex molecules from simpler starting materials. vapourtec.com The synthesis of this compound from substituted aromatic precursors is a prime example of this strategy. The order in which substituents are introduced onto the aromatic ring is critical to achieve the desired 1,2,4-substitution pattern, due to the directing effects of the functional groups. libretexts.org

A plausible synthetic pathway could commence with 3-(trifluoromethyl)toluene. The trifluoromethyl group is a meta-director, while the methyl group is an ortho-, para-director. Bromination of this starting material would need to be carefully controlled to achieve the desired regiochemistry. A more strategic approach involves starting with a precursor where the directing groups favor the formation of the target isomer.

One potential multi-step route is outlined below:

Nitration of Toluene : Toluene is first nitrated to form a mixture of ortho- and para-nitrotoluene. The para-isomer is separated for the subsequent steps.

Trifluoromethylation : The methyl group of p-nitrotoluene can be converted to a trifluoromethyl group through a series of halogenation and fluoride (B91410) exchange reactions.

Bromination : The resulting 1-nitro-4-(trifluoromethyl)benzene is then brominated. The nitro and trifluoromethyl groups are both meta-directors, leading to the introduction of bromine at the desired position, yielding 4-bromo-1-nitro-2-(trifluoromethyl)benzene.

Reduction and Diazotization : The nitro group is reduced to an amine, which is then converted to a diazonium salt.

Cyanation : A Sandmeyer reaction can be used to replace the diazonium group with a nitrile (cyano) group.

Hydrolysis and Esterification : The nitrile is hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-(trifluoromethyl)phenylacetic acid, which is then esterified to yield the final product, this compound.

The sequence of these electrophilic aromatic substitution and functional group interconversion reactions is crucial for the successful synthesis of the target molecule. youtube.comstackexchange.com

Esterification Methods for Phenylacetic Acid Derivatives

The final step in many syntheses of this compound is the esterification of its corresponding carboxylic acid, 4-bromo-3-(trifluoromethyl)phenylacetic acid. Fischer-Speier esterification is a classic and widely used method. jocpr.com This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product.

Alternative esterification methods can also be employed. For instance, the reaction of the carboxylic acid with diazomethane (B1218177) provides a high-yield route to the methyl ester, although the hazardous nature of diazomethane limits its large-scale application. Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with methanol.

Recent advancements have focused on greener and more efficient catalytic systems. For example, solid acid catalysts, such as metal cation-exchanged montmorillonite (B579905) nanoclays (e.g., Al³⁺-montmorillonite), have been shown to be effective for the esterification of phenylacetic acid. nih.gov These catalysts offer advantages such as ease of separation, reusability, and milder reaction conditions. nih.gov

| Esterification Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents, suitable for large scale | Reversible reaction, requires excess alcohol |

| Acyl Chloride | SOCl₂, then Methanol | Room temperature | High yield, irreversible | Requires an extra step, corrosive reagent |

| Nanoclay Catalyst | Methanol, Al³⁺-montmorillonite | Reflux | Heterogeneous catalyst, reusable, milder conditions | Catalyst preparation required |

This table provides a comparative overview of common esterification methods applicable to the synthesis of this compound.

Friedel-Crafts Acylation Strategies in Aromatic Functionalization

Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds with aromatic rings and can be adapted for the synthesis of precursors to this compound. quora.com A suitable starting material for this approach would be 1-bromo-2-(trifluoromethyl)benzene.

In a typical Friedel-Crafts acylation, the aromatic substrate reacts with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃). google.com For the synthesis of the target compound's precursor, the acylation of 1-bromo-2-(trifluoromethyl)benzene would introduce an acetyl group onto the ring. The directing effects of the existing substituents must be considered. The trifluoromethyl group is a deactivating meta-director, while the bromine atom is a deactivating ortho-, para-director. This would lead to a mixture of isomers, potentially making this a less efficient route for the specific target.

An alternative strategy is the Willgerodt-Kindler reaction, which can convert an acetophenone (B1666503) derivative to a phenylacetic acid. sciencemadness.org For example, 4-bromo-3-(trifluoromethyl)acetophenone, which could be synthesized via Friedel-Crafts acylation, can be treated with sulfur and an amine (like morpholine) to form a thiomorpholide, which is then hydrolyzed to 4-bromo-3-(trifluoromethyl)phenylacetic acid. sciencemadness.org

| Reaction | Starting Material | Reagents | Intermediate/Product |

| Friedel-Crafts Acylation | 1-bromo-2-(trifluoromethyl)benzene | Acetyl chloride, AlCl₃ | 4-bromo-3-(trifluoromethyl)acetophenone |

| Willgerodt-Kindler | 4-bromo-3-(trifluoromethyl)acetophenone | Sulfur, Morpholine, then H₃O⁺ | 4-bromo-3-(trifluoromethyl)phenylacetic acid |

This table illustrates potential applications of Friedel-Crafts acylation and subsequent reactions in the synthesis of the carboxylic acid precursor.

Ring Opening Reactions of Related Heterocyclic Precursors

The synthesis of phenylacetic acid derivatives can also be achieved through the ring-opening of certain heterocyclic precursors. While not a mainstream method for simple phenylacetates, it offers unique pathways for creating substituted analogs.

One such approach involves the nucleophilic ring-opening of disubstituted Meldrum's acid derivatives. mdpi.com These compounds can be prepared from Meldrum's acid and subsequently undergo reaction with nucleophiles, followed by decarboxylation, to yield substituted ester compounds. This methodology could potentially be adapted to generate complex phenylacetate (B1230308) structures.

Another relevant area involves transition metal-catalyzed reactions of strained ring systems. For example, rhodium(III)-catalyzed annulation reactions involving aryl hydroxamates and cyclopropenes can lead to the formation of complex polycyclic structures, which upon further transformation, could potentially yield functionalized phenylacetate analogs. acs.org While a direct application to this compound is not established, these methods highlight the potential of ring-opening strategies in accessing novel substituted aromatic compounds.

Development of Novel Synthetic Protocols

The pursuit of more efficient, selective, and sustainable chemical syntheses has driven the development of novel protocols for the preparation of compounds like this compound.

Investigation of Catalytic Systems for Enhanced Efficiency and Selectivity

Modern synthetic chemistry increasingly relies on sophisticated catalytic systems to achieve high efficiency and selectivity. For the synthesis of this compound and its analogs, several catalytic approaches show significant promise.

Palladium-catalyzed cross-coupling and carbonylation reactions are particularly noteworthy. For instance, the carbonylation of a substituted benzyl (B1604629) halide, such as 4-bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene, in the presence of carbon monoxide and a palladium catalyst, can directly introduce the carboxylic acid or ester functionality. researchgate.net These reactions often proceed under mild conditions with high functional group tolerance.

The Mizoroki-Heck reaction, another palladium-catalyzed process, can be used to form carbon-carbon bonds. For example, the reaction of 1-bromo-3-(trifluoromethyl)benzene with an acrylic acid ester derivative, followed by reduction, could be a viable route to the phenylpropanoate skeleton, which can be a precursor to phenylacetate analogs. nih.gov

Furthermore, the development of catalysts for trifluoromethylation itself is an active area of research. Palladium-catalyzed cross-coupling of aryl trifluoroacetates with organoboron compounds can produce trifluoromethyl ketones, which are valuable intermediates. researchgate.net

| Catalytic System | Reaction Type | Potential Application | Advantages |

| Palladium/Phosphine Ligands | Carbonylation | Conversion of benzyl halides to phenylacetic esters | High efficiency, mild conditions |

| Palladium(II) Acetate (B1210297) | Mizoroki-Heck Reaction | C-C bond formation for analog synthesis | Good functional group tolerance |

| Rhodium(III) Complexes | C-H Activation/Annulation | Synthesis of complex analogs from heterocyclic precursors | Novel molecular scaffolds |

| Al³⁺-montmorillonite | Esterification | Final ester formation | Green, reusable catalyst |

This table summarizes advanced catalytic systems relevant to the synthesis of this compound and its derivatives.

Exploration of Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is critical for developing environmentally benign and economically viable processes. This involves a holistic assessment of the entire synthetic route, from starting materials to final product, focusing on minimizing waste, reducing energy consumption, and using less hazardous substances.

Atom Economy and Reagent Selection: Traditional bromination methods often employ elemental bromine, which poses significant safety and environmental hazards. Greener alternatives include the use of N-bromosuccinimide (NBS) with a catalytic activator or employing hydrobromic acid with an oxidizing agent like hydrogen peroxide, which generates water as the only byproduct. For the introduction of the acetic acid side-chain, classic methods involving cyanidation of a benzyl halide are highly toxic. A greener alternative is the Willgerodt-Kindler reaction, which uses elemental sulfur and an amine, followed by hydrolysis. thieme-connect.dewikipedia.orgunacademy.com More advanced catalytic methods, such as the palladium-catalyzed carbonylation of benzyl halides, can also be considered to improve atom economy.

Alternative Solvents and Catalysts: The final esterification step, traditionally performed using strong mineral acids like sulfuric acid in excess alcohol, can be made more sustainable. The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or metal-exchanged nanoclays, offers significant advantages. gcsu.edunih.govroyalsocietypublishing.org These heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing downstream processing and waste generation. nih.gov Conducting the reaction under solvent-free conditions, where an excess of the alcohol reactant can also serve as the solvent, further enhances the green profile of the synthesis. gcsu.edu

Energy Efficiency: The adoption of energy-efficient techniques can also contribute to a greener synthesis. Microwave-assisted organic synthesis, for instance, can significantly reduce reaction times for steps like the Willgerodt-Kindler reaction or palladium-catalyzed couplings, leading to lower energy consumption compared to conventional heating methods. thieme-connect.de

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound while minimizing costs and by-product formation. This requires a systematic study of various reaction parameters for each key step of the synthesis.

Assuming a synthetic route involving a palladium-catalyzed Heck-type reaction to form the C-C bond of the phenylacetic acid side chain, several variables would need optimization. The choice of palladium precursor, ligand, base, and solvent all play a crucial role in the efficiency of the catalytic cycle. beilstein-journals.orgnih.govresearchgate.netwikipedia.org

For instance, in a hypothetical Heck coupling between 1,4-dibromo-2-(trifluoromethyl)benzene and a vinyl ether (as a precursor to the acetic acid moiety), the reaction outcome would be highly dependent on the chosen conditions. The following table illustrates the potential impact of varying reaction parameters based on similar transformations found in the literature.

Table 1: Illustrative Optimization of a Heck-Type Coupling Reaction

| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PPh₃ | K₂CO₃ | DMF | 100 | 45 |

| 2 | P(o-tol)₃ | K₂CO₃ | DMF | 100 | 65 |

| 3 | P(o-tol)₃ | NaOAc | DMAc | 120 | 78 |

| 4 | Xantphos | Cs₂CO₃ | Dioxane | 120 | 85 |

| 5 | BrettPhos | K₃PO₄ | Toluene | 110 | 92 |

This data is representative and compiled from studies on analogous Heck reactions for illustrative purposes.

Similarly, the final esterification of 4-bromo-3-(trifluoromethyl)phenylacetic acid requires optimization. Factors such as the molar ratio of alcohol to acid, catalyst loading, reaction temperature, and the efficiency of water removal (if using a reversible reaction like Fischer esterification) would be systematically varied to achieve high conversion rates.

Table 2: Optimization of Solid Acid Catalyzed Esterification

| Entry | Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Amberlyst-15 | 5 | 80 | 8 | 75 |

| 2 | Amberlyst-15 | 10 | 80 | 6 | 88 |

| 3 | Amberlyst-15 | 10 | 100 | 4 | 95 |

| 4 | Al³⁺-Montmorillonite | 10 | 100 | 6 | 92 |

| 5 | Amberlyst-15 (recycled) | 10 | 100 | 4.5 | 93 |

This data is representative, based on studies of esterification of substituted phenylacetic acids. nih.govroyalsocietypublishing.orgresearchgate.net

Synthesis of Regioisomeric and Structural Analogs for Comparative Study

The synthesis of regioisomers and structural analogs of this compound is essential for structure-activity relationship (SAR) studies in various research contexts. These analogs allow for a systematic evaluation of how the positions of the bromo and trifluoromethyl substituents, as well as the nature of the ester group, influence the compound's properties.

The synthetic strategy for accessing these analogs is primarily dictated by the availability of appropriately substituted starting materials. For example, the synthesis of Methyl 2-bromo-3-(trifluoromethyl)phenylacetate would likely start from 3-(trifluoromethyl)toluene, but would require a different regioselective bromination protocol, potentially favoring ortho-bromination through the use of a directing group or specific brominating agent.

Conversely, synthesizing an isomer like Methyl 4-bromo-2-(trifluoromethyl)phenylacetate would necessitate starting with 2-(trifluoromethyl)toluene. The subsequent bromination of this precursor would be directed to the para position due to the electronic and steric effects of the trifluoromethyl and methyl groups.

The following table outlines the key precursors required for the synthesis of various regioisomers of bromo-(trifluoromethyl)phenylacetic acid, the immediate precursor to the target methyl esters.

Table 3: Precursors for the Synthesis of Regioisomeric Bromo-(trifluoromethyl)phenylacetic Acids

| Target Regioisomer | Key Starting Material | Synthetic Challenge |

|---|---|---|

| 2-(4-Bromo-3-(trifluoromethyl)phenyl)acetic acid | 3-(Trifluoromethyl)toluene | Regioselective bromination at the 4-position. |

| 2-(2-Bromo-3-(trifluoromethyl)phenyl)acetic acid | 3-(Trifluoromethyl)toluene | Regioselective bromination at the 2-position. |

| 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetic acid | 2-(Trifluoromethyl)toluene | Regioselective bromination at the 4-position. |

Structural analogs can also be synthesized by varying the alcohol used in the final esterification step. For instance, using ethanol, propanol, or benzyl alcohol instead of methanol would yield the corresponding ethyl, propyl, or benzyl esters, respectively. These modifications can be readily achieved by adapting the optimized esterification conditions.

Iii. Chemical Reactivity and Transformation Mechanisms of Methyl 4 Bromo 3 Trifluoromethyl Phenylacetate

Halogen-Directed Reactivity Investigations

The bromine atom on the phenyl ring is a primary site for a variety of chemical transformations, serving as a versatile handle for introducing new functional groups and constructing more complex molecular architectures.

The bromine atom of Methyl 4-bromo-3-(trifluoromethyl)phenylacetate can be displaced by nucleophiles, primarily through a nucleophilic aromatic substitution (SNAr) mechanism. The viability of this reaction is significantly enhanced by the presence of the strongly electron-withdrawing trifluoromethyl group positioned ortho to the bromine. This group helps to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, thereby lowering the activation energy for the substitution.

Strong nucleophiles are typically required to effect this transformation. The reaction pathway involves the attack of the nucleophile on the carbon atom bearing the bromine, followed by the departure of the bromide ion.

Key Research Findings:

The rate of SNAr reactions on halogenated aromatic rings is highly dependent on the nature and position of electron-withdrawing groups. The trifluoromethyl group is one of the most powerful activating groups for such reactions.

Common nucleophiles used in these reactions include alkoxides, thiolates, and amines.

The reaction is often carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the nucleophilic reagent without solvating the nucleophile itself, thus enhancing its reactivity.

| Nucleophile | Reagent Example | Typical Conditions | Product Type |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (B1231860) (NaOMe) | Methanol (B129727) (MeOH), Heat | Aryl Methyl Ether |

| Thiolate | Sodium Thiophenoxide (NaSPh) | DMF, Room Temp to Heat | Diaryl Thioether |

| Amine | Piperidine | DMSO, Heat | N-Aryl Piperidine |

| Cyanide | Copper(I) Cyanide (CuCN) | DMF or NMP, High Temp (Rosenmund-von Braun reaction) | Aryl Nitrile |

The carbon-bromine bond is an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by coupling an organoboron compound with an organic halide, is a prominent example. nih.govrsc.org

The general mechanism for a palladium-catalyzed Suzuki-Miyaura reaction involves a catalytic cycle:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The Suzuki-Miyaura reaction is valued for its mild conditions and tolerance of a broad range of functional groups. nih.gov Organotrifluoroborates have also emerged as effective nucleophilic partners in these couplings. nih.goved.ac.uk

| Component | Example | Function |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Boron Reagent | Phenylboronic acid, Alkyltrifluoroborate nih.gov | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the C-C bond formation |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boron reagent for transmetalation |

| Solvent | Toluene, Dioxane, DMF, often with water | Dissolves reactants and facilitates the reaction |

Directed ortho-metalation (DoM) is a powerful method for regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.orgorganic-chemistry.org

In this compound, the potential directing groups are the trifluoromethyl group and the bromo group. The trifluoromethyl group is considered a moderate DMG. organic-chemistry.org The most acidic proton is typically the one ortho to the strongest directing group. In this molecule, the proton at the C2 position is ortho to the trifluoromethyl group and meta to the bromine. Deprotonation at this site by a strong base like n-butyllithium or lithium diisopropylamide (LDA) would generate an aryllithium species. This intermediate can then react with a variety of electrophiles to introduce new substituents with high regioselectivity.

Potential reaction sequence:

Deprotonation: Reaction with n-BuLi at low temperature (-78 °C) in an ethereal solvent like THF.

Electrophilic Quench: Addition of an electrophile to the reaction mixture.

| Electrophile | Reagent Example | Introduced Functional Group |

|---|---|---|

| Carbon Dioxide | CO₂ (gas or dry ice) | -COOH (Carboxylic acid) |

| Aldehyde/Ketone | Acetone, Benzaldehyde | -CR₂(OH) (Tertiary/Secondary alcohol) |

| Alkyl Halide | Methyl Iodide (CH₃I) | -CH₃ (Methyl) |

| Silyl Halide | Trimethylsilyl Chloride (TMSCl) | -Si(CH₃)₃ (Trimethylsilyl) |

| Iodine | I₂ | -I (Iodide) |

Trifluoromethyl Group Influenced Reactivity

The trifluoromethyl (-CF₃) group is a unique substituent that profoundly impacts the electronic properties and reactivity of the molecule due to its strong electron-withdrawing nature. mdpi.com

The -CF₃ group exerts a powerful electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect has several significant consequences:

Deactivation towards Electrophilic Aromatic Substitution: The strong withdrawal of electron density makes the aromatic ring electron-poor and therefore significantly less reactive towards electrophiles (e.g., in nitration or Friedel-Crafts reactions).

Activation towards Nucleophilic Aromatic Substitution: As mentioned in section 3.1.1, the -CF₃ group stabilizes the anionic intermediate in SNAr reactions, thereby activating the ring for nucleophilic attack, particularly at positions ortho and para to it. nih.gov

Increased Acidity of Ring Protons: The inductive effect increases the acidity of the aromatic C-H protons, facilitating reactions like the directed ortho-metalation discussed in section 3.1.3.

The trifluoromethyl group's influence is a key factor in many of the synthetic strategies developed for trifluoromethyl-containing pharmaceuticals and agrochemicals. mdpi.comd-nb.info

The electronic effects of the substituted aromatic ring extend to the reactivity of the methyl acetate (B1210297) side chain. The 4-bromo-3-(trifluoromethyl)phenyl group is strongly electron-withdrawing, which influences the ester functionality.

This electron withdrawal increases the partial positive charge (electrophilicity) on the carbonyl carbon of the ester group. As a result, the ester becomes more susceptible to nucleophilic attack. This leads to:

Enhanced Rate of Hydrolysis: Base-catalyzed hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid is expected to be faster compared to an ester attached to an electron-neutral or electron-donating aromatic ring. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the carbonyl carbon.

Facilitated Transesterification: Similarly, the reaction with other alcohols (transesterification) to form different esters is also accelerated. This reaction is typically catalyzed by an acid or a base.

The general order of reactivity for base-catalyzed hydrolysis of analogous methyl phenylacetate (B1230308) esters would be: Electron-Withdrawing Group > No Group > Electron-Donating Group

Therefore, this compound is expected to undergo hydrolysis and transesterification under milder conditions or at a faster rate than unsubstituted methyl phenylacetate.

Side-Chain Functionalization Reactions

The phenylacetate moiety of this compound offers reactive sites for various functionalization reactions, including oxidation of the benzylic methylene (B1212753) group and reduction of the ester. These transformations are crucial for converting this compound into a range of derivatives with different properties and applications.

The benzylic methylene group (-CH2-) in the phenylacetate side chain is susceptible to oxidation, a common transformation for alkyl-substituted aromatic compounds. nih.govlibretexts.org This reaction typically converts the methylene group into a carbonyl group, yielding an α-ketoester. The oxidation of benzylic C-H bonds is a fundamental transformation in organic synthesis that can be achieved through various methods, including the use of metal-catalyzed oxidants. nih.gov

While specific studies on the oxidation of this compound are not extensively documented, general principles of benzylic oxidation can be applied. Reagents such as potassium permanganate (B83412) (KMnO4) under hot acidic conditions are known to oxidize alkyl side-chains of benzene (B151609) rings down to a carboxylic acid. libretexts.org However, for the selective oxidation of the benzylic methylene to a ketone, milder and more specific catalytic systems are often employed. nih.govnih.gov

Modern synthetic methods utilize a variety of catalysts, including those based on copper, cobalt, chromium, and manganese, often in combination with an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov Non-metal catalyzed methods, for instance using photocatalysts like fluorescein, have also been developed for the oxidation of benzylic C-H bonds. nih.gov The expected product from the oxidation of the phenylacetate moiety would be Methyl 4-bromo-3-(trifluoromethyl)phenylglyoxylate.

Table 1: Potential Oxidation Reactions of the Phenylacetate Moiety

| Starting Material | Reagent/Catalyst System (Example) | Product | Reaction Type |

| This compound | CuCl₂·2H₂O / TBHP | Methyl 4-bromo-3-(trifluoromethyl)phenylglyoxylate | Benzylic C-H Oxidation |

| This compound | Fluorescein / Visible Light | Methyl 4-bromo-3-(trifluoromethyl)phenylglyoxylate | Photocatalytic Oxidation |

The methyl ester group of this compound can be readily reduced to a primary alcohol, yielding 2-(4-bromo-3-(trifluoromethyl)phenyl)ethanol. This transformation is typically accomplished using strong reducing agents, with Lithium Aluminium Hydride (LiAlH₄) being the most common and effective reagent for the reduction of esters. chempedia.infomasterorganicchemistry.comchemistrysteps.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. masterorganicchemistry.comlibretexts.org

The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide leaving group to form an aldehyde intermediate. The aldehyde is subsequently reduced further by another equivalent of hydride to an alkoxide, which upon acidic workup, gives the primary alcohol. chemistrysteps.com

This reduction is a fundamental transformation that converts the ester into a versatile alcohol functional group, which can then be used in a variety of subsequent reactions, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution.

Table 2: Reduction of the Ester Group

| Starting Material | Reducing Agent | Product | Reaction Type |

| This compound | LiAlH₄ | 2-(4-bromo-3-(trifluoromethyl)phenyl)ethanol | Ester Reduction |

The aromatic bromine atom in this compound serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for expanding molecular complexity. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the site of the bromine, enabling the synthesis of a diverse array of derivatives.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction would allow for the introduction of a substituted vinyl group at the 4-position of the phenyl ring, leading to the formation of various stilbene (B7821643) and cinnamate (B1238496) derivatives. beilstein-journals.orgd-nb.infomdpi.com

Suzuki Coupling: The Suzuki coupling reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. researchgate.netarkat-usa.orgscispace.commdpi.com This is a highly versatile method for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups at the position of the bromine atom.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. researchgate.netresearchgate.net This provides a direct route to a wide range of N-aryl derivatives, including anilines, diarylamines, and other nitrogen-containing heterocycles.

These derivatization strategies highlight the utility of this compound as a building block in medicinal chemistry and materials science, allowing for the systematic modification of the phenyl ring to explore structure-activity relationships and to develop novel compounds with desired properties.

Table 3: Derivatization Strategies via Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Heck Reaction | Alkene | Pd(OAc)₂ / PPh₃ / Base | Substituted stilbenes or cinnamates |

| Suzuki Coupling | Boronic acid/ester | Pd(PPh₃)₄ / Base | Biaryls, alkyl-, alkenyl-, or alkynyl-substituted phenylacetate derivatives |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand / Base | N-Aryl amine derivatives |

Iv. Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of Methyl 4-bromo-3-(trifluoromethyl)phenylacetate, providing unambiguous evidence for its constitution.

The ¹H NMR spectrum provides a clear signature of the proton environments within the molecule. The aromatic region is characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the bromine atom (H-5) typically appears as a doublet, coupled to H-6. The proton ortho to the trifluoromethyl group (H-2) appears as a singlet or a narrow doublet due to a small four-bond coupling to H-6. The proton situated between the bromo and acetate-bearing methylene (B1212753) groups (H-6) would present as a doublet of doublets.

The aliphatic region is characterized by two singlets corresponding to the methylene (-CH₂-) and methoxy (B1213986) (-OCH₃) protons of the methyl acetate (B1210297) group. The integration of these signals (3H:2H:3H for aromatic:methylene:methoxy protons, respectively) confirms the proton count for each distinct group.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The powerful electron-withdrawing effects of the bromine and trifluoromethyl groups, as well as the ester functionality, lead to a wide dispersion of chemical shifts in the aromatic region. The trifluoromethyl group itself is visible as a quartet due to one-bond coupling with the three fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) Predicted values are based on spectral data from analogous compounds, including (4-bromo-3-(trifluoromethyl)phenyl)methanol (B1372107) and methyl phenylacetate (B1230308).

| Atom | ¹H δ (ppm) | ¹H Multiplicity | ¹H J (Hz) | ¹³C δ (ppm) | ¹³C Multiplicity | ¹³C J (Hz) |

| H2 | ~7.85 | d | ~2.0 | C2 | ~135.0 | q |

| H5 | ~7.70 | d | ~8.4 | C5 | ~132.5 | s |

| H6 | ~7.40 | dd | ~8.4, ~2.0 | C6 | ~129.0 | s |

| -CH₂- | ~3.75 | s | - | -CH₂- | ~40.5 | s |

| -OCH₃ | ~3.70 | s | - | -OCH₃ | ~52.5 | s |

| C=O | - | - | - | C=O | ~171.0 | s |

| C1 | - | - | - | C1 | ~134.0 | s |

| C3 | - | - | - | C3 | ~131.0 | q |

| C4 | - | - | - | C4 | ~124.0 | s |

| -CF₃ | - | - | - | -CF₃ | ~123.0 | q |

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift of a trifluoromethyl group attached to a benzene ring is highly sensitive to the electronic effects of other substituents. nih.gov For a CF₃ group at a position meta to an electron-donating group and ortho to an electron-withdrawing bromine atom, the chemical shift is anticipated to be in the region of -62 to -63 ppm relative to CFCl₃. rsc.orgrsc.org

This technique is exceptionally powerful for differentiating between regioisomers. For instance, an isomer such as Methyl 3-bromo-4-(trifluoromethyl)phenylacetate would exhibit a significantly different ¹⁹F chemical shift due to the altered electronic environment surrounding the trifluoromethyl group.

While one-dimensional NMR provides chemical shift and coupling information, two-dimensional (2D) NMR experiments are essential for mapping the covalent bond framework of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the aromatic protons H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show correlations between H-2/C-2, H-5/C-5, H-6/C-6, the methylene protons and their carbon, and the methoxy protons and their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons. Key expected correlations include:

The methylene (-CH₂-) protons showing a cross-peak to the ester carbonyl carbon (C=O) and the aromatic carbon C-1.

The methoxy (-OCH₃) protons showing a correlation to the ester carbonyl carbon (C=O).

The aromatic proton H-2 showing correlations to C-1, C-3, and the CF₃ carbon.

Together, these 2D NMR techniques provide an interlocking web of correlations that allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion, which in turn confirms the elemental formula. For this compound (C₁₀H₈BrF₃O₂), the theoretical monoisotopic mass can be calculated with high precision. The presence of bromine is readily identified by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major molecular ion peaks (M⁺ and M+2⁺) separated by two mass units.

Table 2: Predicted HRMS Data

| Formula | Species | Theoretical m/z |

| C₁₀H₈⁷⁹BrF₃O₂ | [M]⁺ | 295.96598 |

| C₁₀H₈⁸¹BrF₃O₂ | [M]⁺ | 297.96393 |

| C₁₀H₈⁷⁹BrF₃O₂Na | [M+Na]⁺ | 318.95592 |

| C₁₀H₈⁸¹BrF₃O₂Na | [M+Na]⁺ | 320.95387 |

Experimental measurement of the molecular ion's mass to within a few parts per million (ppm) of the theoretical value provides unequivocal confirmation of the compound's elemental composition.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in the molecule.

The FT-IR spectrum is dominated by strong absorptions corresponding to the most polar bonds. The most prominent feature is the intense carbonyl (C=O) stretching vibration of the ester group, expected in the 1735-1750 cm⁻¹ region. The C-O single bond stretches of the ester will appear in the 1100-1300 cm⁻¹ range. The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions, typically observed in the 1100-1350 cm⁻¹ region, often appearing as multiple strong bands. ias.ac.innih.gov Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range, while aromatic C-H stretches appear just above 3000 cm⁻¹.

Table 3: Characteristic FT-IR and FT-Raman Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 2950 - 3000 | Medium-Weak | Medium |

| Ester C=O Stretch | 1735 - 1750 | Very Strong | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-F Symmetric/Asymmetric Stretches | 1100 - 1350 | Very Strong | Medium-Weak |

| Ester C-O Stretch | 1100 - 1300 | Strong | Weak |

| C-Br Stretch | 500 - 650 | Medium-Strong | Strong |

FT-Raman spectroscopy provides complementary information, as it is sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic C=C and C-Br stretching vibrations are typically strong in the Raman spectrum, whereas the polar C=O and C-F stretches are often weaker.

Advanced X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. libretexts.org This technique provides exact bond lengths, bond angles, and intermolecular interactions.

While a published crystal structure for this compound was not identified, the technique is highly applicable to this class of compounds. Numerous crystal structures of aromatic molecules containing both bromo and trifluoromethyl substituents have been resolved, demonstrating the feasibility of this analysis. acs.org Should a single crystal of sufficient quality be grown, X-ray diffraction would unambiguously confirm the atomic connectivity and provide invaluable data on the molecule's conformation and crystal packing arrangement.

V. Computational and Theoretical Investigations of Methyl 4 Bromo 3 Trifluoromethyl Phenylacetate

Theoretical Spectroscopic Data Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data, which serve as a molecular fingerprint.

Theoretical vibrational frequencies for Methyl 4-bromo-3-(trifluoromethyl)phenylacetate can be calculated using Density Functional Theory (DFT) methods, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). These calculations provide a set of normal modes of vibration, each with a corresponding frequency and intensity for both infrared (IR) and Raman spectroscopy.

The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and the approximations inherent in the theoretical model, allowing for a more accurate comparison with experimental spectra. The predicted spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, C=O stretching of the ester, C-F stretching of the trifluoromethyl group, and vibrations of the benzene (B151609) ring.

| Vibrational Mode | Predicted Scaled Frequency (cm-1) | Expected Experimental Range (cm-1) |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | 3000-3100 |

| Aliphatic C-H Stretch (CH3) | 2950-3000 | 2850-3000 |

| C=O Stretch (Ester) | 1730-1750 | 1735-1750 |

| C-F Stretch (CF3) | 1100-1350 (multiple bands) | 1100-1350 |

| C-O Stretch (Ester) | 1200-1300 | 1200-1300 |

| C-Br Stretch | 500-600 | 500-600 |

Note: Predicted frequencies are illustrative and would be refined by specific calculations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) for 1H, 13C, and 19F nuclei of this compound can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework.

For 1H NMR, the chemical shifts of the aromatic protons would be influenced by the electronic effects of the bromo and trifluoromethyl substituents. The protons of the methyl ester group would appear as a singlet in the upfield region. For 13C NMR, the calculations would predict the chemical shifts of the aromatic carbons, the carbonyl carbon, and the methyl carbon, with the carbon attached to the trifluoromethyl group showing a characteristic quartet in a proton-coupled spectrum due to C-F coupling.

19F NMR is particularly informative for fluorinated compounds. DFT calculations can predict the 19F chemical shift of the CF3 group. Studies on analogous compounds, such as N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide, have shown that DFT calculations using the B3LYP hybrid functional with the 6-31G(d,p) basis set can accurately predict the trend in 19F chemical shifts as a function of the local environment. nih.gov

| Nucleus | Position | Predicted Chemical Shift (δ) |

|---|---|---|

| 1H | Aromatic | 7.0-8.0 |

| 1H | CH2 | 3.6-3.8 |

| 1H | OCH3 | 3.7-3.9 |

| 13C | Carbonyl | 170-175 |

| 13C | Aromatic | 120-140 |

| 13C | CF3 | 120-125 (quartet) |

| 13C | OCH3 | 50-55 |

| 19F | CF3 | -60 to -65 |

Note: Predicted chemical shifts are relative to standard references (TMS for 1H and 13C, CFCl3 for 19F) and are illustrative.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transient intermediates, and determining the energy barriers that govern reaction rates.

A primary synthetic route to this compound involves the esterification of 4-bromo-3-(trifluoromethyl)phenylacetic acid with methanol (B129727), typically under acidic conditions (Fischer esterification). This process can be modeled computationally to understand the detailed mechanism. The reaction proceeds through a series of steps, including the initial protonation of the carboxylic acid, nucleophilic attack by methanol, proton transfer, and subsequent elimination of a water molecule.

Each of these steps, including the formation of tetrahedral intermediates, can be modeled to determine their geometries and relative energies.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The highest point on this profile corresponds to the rate-determining transition state, and its energy relative to the reactants gives the activation barrier for the reaction.

For the Fischer esterification of 4-bromo-3-(trifluoromethyl)phenylacetic acid, the activation barrier would be associated with either the nucleophilic attack of methanol on the protonated carboxylic acid or the elimination of water from a protonated tetrahedral intermediate. Computational studies can pinpoint which step is rate-limiting and how the electronic nature of the substituents on the phenyl ring influences this barrier. The electron-withdrawing trifluoromethyl group is expected to increase the electrophilicity of the carbonyl carbon, potentially lowering the activation barrier for the nucleophilic attack.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Carboxylic Acid + Methanol + H+) | 0 |

| 2 | Protonated Carboxylic Acid | -5 to -10 |

| 3 | Transition State 1 (Methanol Attack) | +15 to +20 |

| 4 | Tetrahedral Intermediate | -2 to +2 |

| 5 | Transition State 2 (Water Elimination) | +12 to +18 |

| 6 | Products (Ester + Water + H+) | -3 to -7 |

Note: The energy values are illustrative and represent a plausible profile for an acid-catalyzed esterification. Actual values would be determined through specific quantum chemical calculations.

Vi. Applications in Advanced Organic Synthesis As a Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

This compound is a key intermediate in multi-step synthetic sequences, providing a robust scaffold upon which further chemical complexity can be built.

In the realm of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, Methyl 4-bromo-3-(trifluoromethyl)phenylacetate is a valuable precursor. Its trifluoromethyl group is a sought-after motif in materials science, particularly in the development of liquid crystals and functional dyes. For instance, trifluoromethylated biphenyls, which can be synthesized from this bromo-precursor via cross-coupling reactions, are known to exhibit desirable mesomorphic properties for liquid crystal displays. The synthesis of four-ring fluorinated liquid crystals with a trifluoromethyl group has been reported, employing a Suzuki cross-coupling reaction as a key step to construct the complex core structure. Similarly, the bromo-functionality allows for its incorporation into larger conjugated systems, a critical aspect in the design of novel organic dyes and photoactive materials.

The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance metabolic stability and membrane permeability. While this article will not discuss final agrochemical products, it is crucial to recognize the role of this compound as a building block for the core structures of potential new agrochemical candidates. For example, derivatives of phenylacetic acid are known intermediates in the synthesis of strobilurin analogues, a class of fungicides. The bromo- and trifluoromethyl-substituted phenyl ring of the title compound provides a key fragment for the elaboration into more complex heterocyclic systems that are often explored in agrochemical research. Furthermore, compounds with trifluoromethyl phenyl ethers, which can be synthesized from precursors like this, have been investigated for their insecticidal activity.

Beyond established applications, this compound serves as a versatile scaffold for the creation of novel chemical entities with unique properties for materials science and other non-pharmaceutical applications. The combination of the bulky and electron-withdrawing trifluoromethyl group with the reactive bromine atom on the phenyl ring allows for the systematic modification of the scaffold to explore structure-property relationships. This can lead to the development of new polymers, organic electronic materials, or specialized ligands for catalysis. The ability to precisely modify the core structure through reactions at the bromine and phenylacetate (B1230308) positions enables the fine-tuning of electronic and steric properties for specific applications.

Strategies for Incorporation into Diverse Molecular Architectures

The strategic functionalization of this compound is key to its successful application in organic synthesis. Chemists can exploit its different reactive sites to build a wide array of molecular architectures.

The phenylacetate portion of the molecule offers opportunities for chain elongation and the introduction of new functional groups. The active methylene (B1212753) group (the -CH2- adjacent to the carbonyl group) is acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylation, aldol (B89426) condensation, and Michael additions. These reactions allow for the extension of the carbon chain and the introduction of diverse substituents, leading to more complex molecular structures. For instance, reaction of the enolate with an alkyl halide would introduce a new alkyl group at the alpha-position, while reaction with an aldehyde or ketone would lead to the formation of a β-hydroxy ester, a valuable synthetic intermediate.

| Reaction Type | Reagent | Resulting Structure |

| Alkylation | Alkyl Halide (R-X) | R-CH(Ph-CF3-Br)COOCH3 |

| Aldol Condensation | Aldehyde/Ketone (R'COR'') | R'R''C(OH)CH(Ph-CF3-Br)COOCH3 |

| Michael Addition | α,β-Unsaturated Carbonyl | R'''CH(CH2COR'''')CH(Ph-CF3-Br)COOCH3 |

This table provides a generalized representation of potential chain elongation strategies.

The bromine atom on the aromatic ring is a highly versatile handle for a plethora of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the connection of the this compound scaffold to a wide variety of other molecular fragments.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl, heteroaryl, or vinyl groups. This is a widely used method for constructing biaryl structures, which are common motifs in liquid crystals and other functional materials.

Heck Reaction: Coupling with alkenes leads to the formation of substituted alkenes, providing a means to introduce unsaturated side chains.

Sonogashira Coupling: Reaction with terminal alkynes results in the formation of aryl alkynes, which are valuable intermediates for the synthesis of conjugated systems and complex natural products.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling with amines, leading to the synthesis of substituted anilines which can be precursors to various dyes and other functional materials.

These cross-coupling reactions offer a modular approach to molecular design, allowing for the rapid generation of libraries of compounds with diverse functionalities for screening in various applications.

| Coupling Reaction | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)2) | C-C (Aryl-Aryl, Aryl-Vinyl) |

| Heck | Alkene (R-CH=CH2) | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | Amine (R2NH) | C-N (Aryl-Amino) |

This table summarizes key cross-coupling reactions for the diversification of the scaffold.

This compound is a strategically important building block in modern organic synthesis. Its unique combination of a reactive halogen, a property-modifying trifluoromethyl group, and a versatile phenylacetate moiety provides chemists with a powerful tool for the construction of complex and functional molecules. The ability to selectively manipulate different parts of the molecule through a variety of well-established and robust chemical transformations ensures its continued and expanding role in the development of advanced fine chemicals, agrochemical research components, and novel materials. The strategic application of this compound will undoubtedly contribute to future innovations across various scientific disciplines.

Leveraging Trifluoromethyl Group for Specific Electronic or Steric Effects

The trifluoromethyl (CF3) group is a unique substituent in organic chemistry, renowned for its profound impact on the physicochemical properties of a molecule. nih.gov In this compound, the CF3 group is positioned ortho to the reactive carbon-bromine (C-Br) bond, allowing its distinct electronic and steric characteristics to be strategically leveraged in advanced organic synthesis. These properties can significantly influence the reactivity of the aryl bromide in various cross-coupling reactions, providing chemists with a tool to modulate reaction outcomes.

Electronic Effects

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic synthesis. nih.gov This is primarily due to the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I).

Activation of the C-Br Bond: The potent electron-withdrawing nature of the CF3 group decreases the electron density of the aromatic ring. This electronic pull makes the carbon atom of the C-Br bond more electrophilic and, consequently, more susceptible to oxidative addition by a low-valent transition metal catalyst, such as palladium(0). This is a critical, and often rate-determining, step in many cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. In principle, this activation should allow for milder reaction conditions compared to analogues lacking such a strong electron-withdrawing group.

Influence on Reaction Intermediates: In reactions that proceed through anionic intermediates, the presence of an electron-withdrawing group like CF3 can offer stabilization. For instance, in certain palladium-catalyzed reactions, aryl acetylenes featuring electron-withdrawing substituents like a trifluoromethyl group have been observed to perform better than those with electron-donating groups, which is attributed to the stabilization of an anionic alkenyl palladium intermediate. acs.org

Steric Effects

While electronically activating, the trifluoromethyl group also exerts a significant steric influence due to its size, which is considerably larger than a hydrogen or even a methyl group. organic-chemistry.org

Steric Hindrance: The placement of the bulky CF3 group adjacent to the C-Br bond can create steric hindrance. This can impede the approach of a bulky catalyst complex to the reaction site, potentially slowing down the rate of oxidative addition. This effect can compete with the electronic activation, and the net outcome on reactivity depends on the specific catalyst system (i.e., the size of the ligands on the metal center) and the coupling partner.

The Ortho Effect: In some contexts, ortho substituents can lead to an enhanced reaction rate, an observation often termed the "ortho effect." Studies on the trifluoromethylation of aryl halides have noted a well-pronounced ortho effect, where aryl halides with various ortho-substituents (including electron-withdrawing groups) exhibit enhanced reactivity. organic-chemistry.orgiciq.org This phenomenon can be attributed to a combination of factors, including favorable interactions between the ortho-substituent and the catalyst or stabilization of the transition state. Therefore, the ortho-CF3 group in this compound could potentially accelerate certain coupling reactions despite its steric bulk.

The interplay between these electronic and steric factors is crucial. Synthetic chemists can exploit this balance by carefully selecting reaction conditions, particularly the catalyst and ligands, to favor a desired outcome. For example, using a less sterically demanding palladium catalyst might maximize the benefit of the electronic activation while minimizing the negative steric impact.

The unique properties of the trifluoromethyl group compared to other common substituents are summarized in the table below.

| Substituent | Van der Waals Radius (Å) | Hansch-Leo Lipophilicity Parameter (π) | Hammett Meta Parameter (σm) |

|---|---|---|---|

| -H | 1.20 | 0.00 | 0.00 |

| -CH3 | 2.00 | 0.56 | -0.07 |

| -Cl | 1.75 | 0.71 | 0.37 |

| -CF3 | 2.44 | 0.88 | 0.43 |

Data sourced from various physical organic chemistry resources.

By understanding these fundamental properties, the trifluoromethyl group in this compound can be leveraged to control reactivity, enhance reaction rates, and build complex molecular architectures that are valuable in fields such as pharmaceuticals and materials science. nih.govnih.gov

Vii. Future Research Directions and Emerging Opportunities

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials research. While methods for producing trifluoromethylated compounds exist, the development of asymmetric routes to chiral derivatives of Methyl 4-bromo-3-(trifluoromethyl)phenylacetate remains a compelling area for exploration. Future research could focus on catalytic asymmetric hydrogenation of a corresponding unsaturated precursor or asymmetric alkylation strategies. rsc.orgresearchgate.netnih.gov

For instance, the introduction of a chiral center at the carbon atom adjacent to the ester group could be achieved through asymmetric synthesis. This would yield enantiomerically enriched products that could serve as valuable building blocks for complex chiral molecules. The development of such synthetic pathways would likely involve the use of chiral catalysts, such as those based on transition metals like iridium or rhodium, complexed with chiral ligands. researchgate.net

A hypothetical asymmetric hydrogenation approach is outlined below:

Table 1: Hypothetical Catalytic Systems for Asymmetric Hydrogenation

| Entry | Catalyst Precursor | Chiral Ligand | Solvent | Enantiomeric Excess (ee %) (Hypothetical) |

| 1 | [Rh(COD)₂]BF₄ | (R)-BINAP | Dichloromethane | 92 |

| 2 | [Ir(COD)Cl]₂ | (S,S)-f-BINAPHANE | Toluene | 95 |

| 3 | RuCl₂[(R)-BINAP] | (R)-BINAP | Methanol (B129727) | 88 |

| 4 | [Rh(NBD)₂]BF₄ | (R,R)-Me-BPE | Tetrahydrofuran | 97 |

This table presents hypothetical data for illustrative purposes.

The successful development of these asymmetric routes would provide access to novel, high-value chiral compounds with potential applications in various fields of chemical synthesis.

Integration into Flow Chemistry Systems for Continuous Production

The transition from batch to continuous manufacturing processes is a significant trend in the chemical industry, offering advantages in terms of safety, efficiency, and scalability. acs.orgrsc.orguc.pt The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry systems. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for reactions involving highly reactive intermediates or exothermic processes. acs.orggoogle.com

Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis

| Parameter | Traditional Batch Synthesis | Hypothetical Continuous Flow Synthesis |

| Reaction Time | 12-24 hours | 20 minutes acs.org |

| Yield | 75-85% | >90% |

| Purity | Requires extensive purification | High purity with in-line separation |

| Scalability | Limited | Readily scalable |

| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |

This table includes hypothetical data to illustrate the potential advantages of flow chemistry.

Exploration of Photocatalytic or Electrosynthetic Transformations

Modern synthetic chemistry is increasingly turning to photocatalysis and electrosynthesis as powerful tools for activating molecules and forging new chemical bonds under mild conditions. goettingen-research-online.dewikipedia.orgresearchgate.netcecri.res.in The aromatic ring and the carbon-bromine bond in this compound present opportunities for novel transformations using these techniques.

Photocatalysis, particularly with visible light, could enable C-H functionalization of the aromatic ring, allowing for the introduction of new substituents without the need for pre-functionalized starting materials. rsc.orgrsc.orgnih.govacs.org For example, a photocatalytic cycle could generate a trifluoromethyl radical that could then be used to functionalize other aromatic compounds. nih.govacs.org

Electrosynthesis offers an alternative, reagent-free method for chemical transformations. wikipedia.orgresearchgate.netcecri.res.in Anodic oxidation could be used to generate reactive intermediates that can undergo a variety of coupling reactions. The electrochemical reduction of the carbon-bromine bond could also provide a pathway to other functionalized derivatives. acs.org

Table 3: Potential Photocatalytic and Electrosynthetic Reactions

| Transformation Type | Reagents/Conditions | Potential Product |

| Photocatalytic C-H Arylation | Aryl boronic acid, photocatalyst (e.g., Ru(bpy)₃²⁺), visible light | Methyl 4-(aryl)-3-(trifluoromethyl)phenylacetate |

| Electrosynthetic Cross-Coupling | Alkene, sacrificial anode | Methyl 4-(alkenyl)-3-(trifluoromethyl)phenylacetate |

| Photocatalytic Trifluoromethylation | Langlois reagent, photocatalyst, blue LED | Introduction of a second CF₃ group |

| Electrochemical Reduction | Controlled potential electrolysis | Methyl 3-(trifluoromethyl)phenylacetate |

This table outlines plausible, yet currently hypothetical, transformations.

Advanced Materials Science Applications (e.g., as monomers for specialized polymers, non-biological)

The presence of the trifluoromethyl group and the reactive bromine atom makes this compound an attractive candidate as a monomer for the synthesis of specialized polymers with unique properties. researchgate.netcanada.ca The trifluoromethyl group can impart desirable characteristics such as thermal stability, chemical resistance, and low surface energy to a polymer. researchgate.net

The bromine atom can be utilized as a handle for polymerization reactions, such as Suzuki or Stille cross-coupling, to create conjugated polymers. These materials could have interesting optical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the phenylacetate (B1230308) moiety could be hydrolyzed to the corresponding carboxylic acid, which could then be used as a monomer in condensation polymerizations to form polyesters or polyamides. The resulting polymers would incorporate the trifluoromethylated phenyl group, potentially leading to materials with enhanced performance characteristics.

Table 4: Potential Polymer Architectures and Applications

| Polymer Type | Polymerization Method | Potential Properties | Potential Applications |

| Conjugated Polymer | Suzuki Cross-Coupling | Tunable electronic properties, fluorescence | Organic Electronics (OLEDs, OPVs) |

| Polyester | Condensation Polymerization | High thermal stability, chemical resistance | High-performance engineering plastics |

| Polyamide | Condensation Polymerization | Enhanced mechanical strength, low moisture absorption | Advanced fibers and films |

| Poly(p-phenylene) derivative | Palladium-catalyzed coupling | Planar structure, extended π-conjugation dtic.mil | Conductive materials, sensors |

This table presents speculative applications based on the monomer's structure.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 4-bromo-3-(trifluoromethyl)phenylacetate?

Methodological Answer: The compound is typically synthesized via esterification of 4-bromo-3-(trifluoromethyl)phenylacetic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternative routes include nucleophilic substitution of bromine in precursor molecules or coupling reactions involving trifluoromethyl groups. For example:

- Esterification: Reacting the carboxylic acid with methanol in the presence of H₂SO₄ at reflux (~70–80°C) for 6–12 hours.

- Substitution: Starting from methyl 3-(trifluoromethyl)phenylacetate, bromination at the para position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions.

Key Considerations:

- Purity of intermediates (e.g., >95% GC purity for brominated precursors) is critical to minimize side products .

- Monitor reaction progress via TLC or HPLC to optimize yield.

Q. How is this compound characterized spectroscopically?

Methodological Answer: Characterization involves:

- NMR Spectroscopy:

- ¹H NMR: Peaks for methyl ester (δ ~3.7 ppm), aromatic protons (δ ~7.2–7.8 ppm), and trifluoromethyl group (no proton signal).

- ¹³C NMR: Carbonyl (δ ~170 ppm), CF₃ (δ ~120–125 ppm, split due to J-coupling with fluorine), and bromine-adjacent carbons (deshielded).

- Mass Spectrometry (MS): Molecular ion peak at m/z 283.04 (C₉H₆BrF₃O₂) .

- IR Spectroscopy: Ester C=O stretch (~1740 cm⁻¹) and C-Br vibration (~600 cm⁻¹).

Data Interpretation:

Cross-reference with databases (e.g., NIST Chemistry WebBook) to confirm structural assignments .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination or trifluoromethylation be addressed during synthesis?

Methodological Answer: Regioselectivity issues arise due to competing electrophilic substitution pathways. Strategies include:

- Directed Ortho-Metalation: Use directing groups (e.g., ester or acetyl) to position bromine or CF₃ at specific sites .

- Catalytic Systems: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for controlled trifluoromethyl group introduction .

- Temperature Control: Lower temperatures favor kinetic products (e.g., para-bromination over ortho) .

Case Study:

In methyl 3-(trifluoromethyl)phenylacetate, bromination with NBS at 0°C yields >80% para-substituted product, while higher temperatures promote ortho byproducts .

Q. What analytical methods resolve contradictions in reactivity data for this compound?

Methodological Answer: Discrepancies in reactivity (e.g., unexpected hydrolysis or coupling yields) require:

- Kinetic Studies: Monitor reaction intermediates via in situ FTIR or Raman spectroscopy.

- Computational Modeling: DFT calculations to predict activation energies for competing pathways (e.g., ester hydrolysis vs. bromine displacement) .

- Isotopic Labeling: Use deuterated methanol in esterification to track mechanistic steps .

Example:

Conflicting reports on ester stability under basic conditions can be resolved by comparing hydrolysis rates at varying pH (e.g., pH 7–12) .

Q. How does the bromine and trifluoromethyl group influence biological activity in drug discovery?

Methodological Answer:

- Bromine: Enhances lipophilicity and binding to hydrophobic pockets (e.g., in enzyme active sites).

- Trifluoromethyl (CF₃): Improves metabolic stability and electron-withdrawing effects, modulating pKa of adjacent groups.

Experimental Design:

- SAR Studies: Synthesize analogs (e.g., Br→Cl or CF₃→CH₃) and compare IC₅₀ values in target assays.

- Crystallography: Co-crystallize with target proteins (e.g., kinases) to visualize binding interactions .

Caution:

Bromine may introduce toxicity; evaluate in vitro cytotoxicity (e.g., MTT assay) before in vivo testing .

Q. What precautions are recommended for handling this compound?

Methodological Answer:

- Storage: Keep at 2–8°C in airtight, light-resistant containers to prevent degradation .